4-Hydroxy Atorvastatin Hemicalcium Salt is a derivative of atorvastatin, a widely used statin medication known for its cholesterol-lowering effects. This compound is classified as an active pharmaceutical ingredient (API) and a metabolite of atorvastatin, primarily utilized in research and pharmaceutical applications. Its chemical structure includes a calcium salt, which enhances its stability and solubility in various formulations.
The compound can be sourced from various suppliers specializing in pharmaceutical standards and research materials. It is available in neat form and is often produced on demand, ensuring freshness and compliance with regulatory standards. The primary CAS number for 4-Hydroxy Atorvastatin Hemicalcium Salt is 1263176-34-6, while the molecular formula is C66H68CaF2N4O12, with a molecular weight of 1187.34 g/mol .
The synthesis of 4-Hydroxy Atorvastatin Hemicalcium Salt typically involves the hydroxylation of atorvastatin, which can be achieved through various chemical methods. Specific synthetic routes may include enzymatic processes or chemical modifications using hydroxylating agents.
The synthesis requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts or solvents to ensure high yield and purity. The incorporation of calcium ions into the structure is crucial for forming the hemicalcium salt, which may involve neutralization reactions with calcium-containing compounds .
4-Hydroxy Atorvastatin Hemicalcium Salt can participate in various chemical reactions typical of organic compounds containing hydroxyl groups. These may include esterification, oxidation, or further derivatization to enhance its pharmacological properties.
Understanding the reactivity of this compound is essential for developing new derivatives or formulations that may improve its efficacy or reduce side effects. Reaction conditions must be optimized to prevent degradation or unwanted side reactions .
The primary mechanism of action for 4-Hydroxy Atorvastatin Hemicalcium Salt involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This inhibition leads to decreased cholesterol synthesis in the liver, resulting in lower plasma cholesterol levels.
Studies indicate that this compound retains similar pharmacological properties to atorvastatin, making it effective in managing hyperlipidemia and related cardiovascular conditions. Its action can be quantified through various biochemical assays measuring lipid profiles in treated subjects .
4-Hydroxy Atorvastatin Hemicalcium Salt has several applications in scientific research:
This compound serves as an important tool in understanding the pharmacokinetics and dynamics of atorvastatin-related therapies, contributing to advancements in cardiovascular medicine .
4-Hydroxy Atorvastatin Hemicalcium Salt (CAS: 1263176-34-6) is a pharmacologically active metabolite of atorvastatin, distinguished by a para-hydroxylated phenylcarbamoyl moiety. Its molecular formula is C₆₆H₆₈CaF₂N₄O₁₂, with a molecular weight of 1187.34 g/mol. The compound exists as a hemicalcium salt, where two anionic atorvastatin derivative molecules coordinate with one calcium ion (Ca²⁺) [6] [8].
The stereochemistry retains the critical (3R,5R) configuration of the parent atorvastatin’s heptanoate side chain, essential for HMG-CoA reductase inhibition. The para-hydroxy substitution occurs at the phenylcarbamoyl group (C4-position of the aryl ring), as confirmed by the IUPAC name:calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate [1] [7]. The SMILES notation (OC1=CC=C(NC(C2=C(C(C)C)N(CC[C@@H](O)C[C@@H](O)CC([O-])=O)C(C3=CC=C(F)C=C3)=C2C4=CC=CC=C4)=O)C=C1.[Ca+2]
) explicitly denotes the R-configuration at chiral centers C3 and C5 [8].
Solubility and Stability
The compound exhibits limited aqueous solubility but is soluble in organic solvents:
It is a crystalline solid with stability highly dependent on storage conditions. Long-term integrity requires storage at –20°C, as elevated temperatures accelerate degradation. The crystalline structure enhances stability compared to amorphous forms but remains sensitive to hydrolysis due to the β-hydroxy δ-lactone moiety and ester functionalities [1] [8].
Thermal and pH Sensitivity
Decomposition occurs above 100°C, and pH extremes (<3 or >10) disrupt the calcium coordination complex, releasing free acid (CAS: 214217-88-6) [6] [8].
Table 1: Physicochemical Profile of 4-Hydroxy Atorvastatin Hemicalcium Salt
Property | Value/Characteristics |
---|---|
Molecular Weight | 1187.34 g/mol |
Appearance | Light yellow crystalline solid |
Solubility in DMSO | 15 mg/mL |
Solubility in Ethanol | 0.5 mg/mL |
Storage Temperature | –20°C |
Degradation Conditions | pH <3 or >10; temperatures >100°C |
Structural Differences
The primary distinction lies in the para-hydroxy group on the phenylcarbamoyl substituent of 4-hydroxy atorvastatin, replacing the unsubstituted phenyl group in atorvastatin. This modification alters electronic distribution and hydrogen-bonding capacity without affecting the core pyrrole-heptanoate pharmacophore [4] [7].
Metabolic Relationship
4-Hydroxy atorvastatin is generated via CYP3A4-mediated oxidation of atorvastatin. Both compounds are equipotent competitive inhibitors of HMG-CoA reductase (IC₅₀ ~1–5 nM), but the metabolite contributes significantly to sustained lipid-lowering effects due to its longer plasma half-life [1] [7].
Table 2: Structural and Functional Comparison with Atorvastatin Calcium
Property | 4-Hydroxy Atorvastatin Hemicalcium Salt | Atorvastatin Calcium |
---|---|---|
Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ | C₆₆H₆₈CaF₂N₄O₁₀⁻ |
Key Functional Group | para-Hydroxy phenylcarbamoyl | Phenylcarbamoyl |
Metabolic Origin | CYP3A4 metabolite of atorvastatin | Parent compound |
HMG-CoA Inhibition | Equipotent to parent | Reference inhibitor |
LogP (Estimated) | ~4.1 (more hydrophilic) | ~4.8 |
FTIR Spectroscopy
Characteristic absorption bands (KBr pellet):
NMR Spectroscopy
¹H NMR (500 MHz, DMSO-d₆):
¹³C NMR:
X-ray Diffraction (XRD)
Single-crystal XRD confirms the (3R,5R) stereochemistry and reveals a triclinic crystal lattice with Ca²⁺ ions coordinated to carboxylate oxygens and adjacent carbonyl groups. The para-hydroxy group participates in intramolecular H-bonding with the amide carbonyl, stabilizing the solid-state conformation [5] [8].
Table 3: Key Spectroscopic Assignments
Technique | Peak/Shift | Assignment |
---|---|---|
FTIR | 3365 cm⁻¹ | O–H stretch (hydroxyl) |
1652 cm⁻¹ | C=O stretch (amide) | |
1595 cm⁻¹ | Aromatic C=C | |
¹H NMR | 7.03–7.29 ppm | Aromatic protons |
4.01–4.11 ppm | N–CH₂ (pyrrole) | |
1.47 ppm | Isopropyl methyl | |
¹³C NMR | 168.03 ppm | Amide carbonyl |
161.17 ppm | C4 (4-fluorophenyl) | |
114.81 ppm | C4 (pyrrole ring) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7